molecular formula C9H18N2O3Pt+2 B12109356 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt

Cat. No.: B12109356
M. Wt: 397.33 g/mol
InChI Key: XSMVECZRZBFTIZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt involves the reaction of 1,2-diaminocyclobutane with lactic acid in the presence of platinum compounds. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes purification steps such as crystallization and filtration to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation states of platinum, while substitution reactions can yield different platinum-ligand complexes .

Scientific Research Applications

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt involves its interaction with DNA in cancer cells. The compound forms cross-links with DNA, inhibiting DNA replication and transcription, leading to cell death. This mechanism is similar to other platinum-based drugs but with reduced nephrotoxicity and gastrointestinal toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum salt is unique due to its lower toxicity profile and its ability to overcome resistance seen with other platinum-based drugs. It offers a better therapeutic index and is effective against a broader range of tumors .

Properties

IUPAC Name

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(4+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+4/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMVECZRZBFTIZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+4]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3Pt+2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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